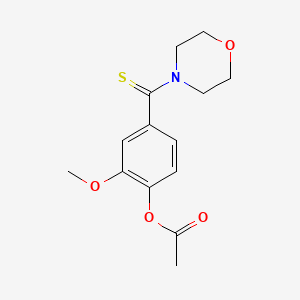

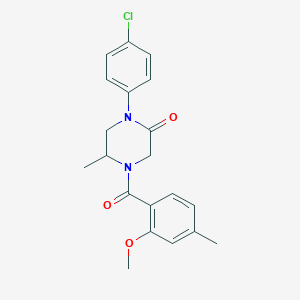

5-methyl-N-(3-phenoxyphenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 5-methyl-N-(3-phenoxyphenyl)-2-furamide often involves palladium-catalyzed cyclization processes. A study by Lindahl et al. (2006) developed a new synthesis route for the furo[3,2-c]quinolin-4(5H)-one heterocycle, using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide. The optimization of the yield was achieved by adjusting the catalyst, base, and solvent, with palladium oxide, potassium acetate in N,N-dimethylacetamide (DMA), and a small amount of tetrabutylammonium chloride showing the highest yield for the desired product (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been explored through various spectroscopic and X-ray diffraction studies. Cukurovalı and Karakurt (2019) synthesized a Schiff base crystal and confirmed its structure through X-ray diffraction, IR, 1H, and 13C NMR spectroscopy. The study highlights the presence of intermolecular and intramolecular hydrogen bonds contributing to the stability and tautomeric properties of the compound, offering insights into the molecular structure and behavior of similar compounds (Cukurovalı & Karakurt, 2019).

Chemical Reactions and Properties

Research on compounds akin to this compound often focuses on their chemical reactivity and potential for forming novel structures. For example, Fiore, Freisler, and Maas (2019) studied N-Phenyl-N-(trifluoromethylsulfonyl)propiolamides reacting with triphenylphosphane and various active methylene compounds to produce 1-phosphonium-5-oxabetaines. These findings demonstrate the versatile chemical reactivity and potential for creating complex molecular architectures in compounds related to this compound (Fiore et al., 2019).

Physical Properties Analysis

The physical properties of compounds closely related to this compound, including solubility, melting points, and crystallinity, are crucial for understanding their potential applications. The research by Mallakpour and Taghavi (2008) on novel optically active polyamides demonstrates the synthesis process and characterization of polymers with potential for heat-sensitive devices, highlighting the importance of thermal and optical properties in the application of such compounds (Mallakpour & Taghavi, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are fundamental aspects of compounds similar to this compound. Studies like those conducted by Jiang et al. (2016) on FDCA-based semi-aromatic polyamides provide insight into the enzymatic polymerization kinetics and thermal properties, contributing to a deeper understanding of the chemical behavior and applications of these compounds (Jiang et al., 2016).

Scientific Research Applications

Anticancer Activity

Schiff bases, which include compounds structurally related to 5-methyl-N-(3-phenoxyphenyl)-2-furamide, have been synthesized and studied for their anticancer activity. These compounds were characterized using various analytical techniques and evaluated against cancer cell lines, showing potential as anticancer agents due to their ability to bind to DNA and induce pro-apoptotic mechanisms in cancer cells (Uddin et al., 2019).

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan as a conjugated linker similar to this compound, have been explored for their application in dye-sensitized solar cells. These compounds have demonstrated significant improvements in solar energy-to-electricity conversion efficiency, showcasing their potential in renewable energy technologies (Kim et al., 2011).

High-Performance Polymers

New soluble aromatic polyamides containing ether linkages and laterally attached p-terphenyls have been synthesized. These polymers, which are related to this compound, exhibit high thermal stability, solubility in polar solvents, and potential for use in high-performance applications due to their mechanical properties and thermal resistance (Hsiao & Chang, 2004).

Antiprotozoal Activity

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with this compound, has revealed their potent antiprotozoal activity. These compounds have demonstrated significant in vitro and in vivo efficacy against Trypanosoma and Plasmodium species, suggesting their potential as therapeutic agents for diseases like malaria and trypanosomiasis (Ismail et al., 2003).

properties

IUPAC Name |

5-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-13-10-11-17(21-13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKSJTSBMZTHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)